1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxoheptyl)-
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Overview
Description
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxoheptyl)- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a carbonitrile group, two hydroxyl groups, and an oxoheptyl group
Preparation Methods
The synthesis of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxoheptyl)- involves multiple steps, starting with the preparation of the naphthalene ring system. The introduction of the carbonitrile group can be achieved through a reaction with cyanogen bromide. The hydroxyl groups are typically introduced via hydroxylation reactions, and the oxoheptyl group can be added through an acylation reaction using heptanoyl chloride. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxoheptyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include quinones, amines, and substituted naphthalenes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 3,4-dihydroxy-2-(1-oxoheptyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the carbonitrile group can participate in nucleophilic addition reactions. The oxoheptyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar compounds include:
1-Naphthalenecarbonitrile: Lacks the hydroxyl and oxoheptyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydroxy-2,3-naphthalenedicarbonitrile: Contains additional hydroxyl and carbonitrile groups, leading to different reactivity and applications.
1-Naphthalenecarbonitrile, 4-amino-: Substituted with an amino group instead of hydroxyl and oxoheptyl groups, resulting in different chemical properties and uses.
Properties
CAS No. |
61983-25-3 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-heptanoyl-3,4-dihydroxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C18H19NO3/c1-2-3-4-5-10-15(20)16-14(11-19)12-8-6-7-9-13(12)17(21)18(16)22/h6-9,21-22H,2-5,10H2,1H3 |
InChI Key |
LLHJMTIZZDFQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C1=C(C2=CC=CC=C2C(=C1O)O)C#N |
Origin of Product |
United States |
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